

IUPAC nomenclature for hexacyanoferrate(II)

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Compound of Interest

Compound Name: *Ferrocyanide ion*

Cat. No.: *B228077*

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IUPAC Nomenclature of Hexacyanoferrate(II)

The systematic naming of coordination compounds follows a set of rules established by IUPAC to ensure clarity and consistency in chemical communication. The name "hexacyanoferrate(II)" is derived by applying these rules to the complex anion $[\text{Fe}(\text{CN})_6]^{4-}$.

Core Principles of Coordination Compound Nomenclature:

- **Cation-Anion Order:** The cation is named first, followed by the anion, with a space in between. This is the same convention used for simple ionic salts.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- **Ligand Naming:** Within the coordination sphere (the part in square brackets), the ligands are named before the central metal ion.[\[2\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)
- **Alphabetical Order of Ligands:** Ligands are listed in alphabetical order, irrespective of their charge or the numerical prefixes.[\[1\]](#)[\[5\]](#)[\[6\]](#)
- **Ligand Prefixes:** Numerical prefixes (di-, tri-, tetra-, penta-, hexa-) are used to indicate the number of identical simple ligands.[\[1\]](#)[\[3\]](#)[\[8\]](#) For more complex ligands that already contain a prefix, bis-, tris-, and tetrakis- are used.[\[1\]](#)[\[7\]](#)
- **Anionic Ligands:** The names of anionic ligands are modified to end in "-o". For example, chloride (Cl^-) becomes chloro, and cyanide (CN^-) becomes cyano.[\[2\]](#)[\[5\]](#)[\[9\]](#)[\[10\]](#)
- **Neutral and Cationic Ligands:** Neutral ligands generally retain their common names, with important exceptions like H_2O (aqua), NH_3 (ammine), and CO (carbonyl).[\[2\]](#)[\[7\]](#)[\[8\]](#)[\[10\]](#)

Cationic ligands typically end in "-ium".^[3]

- Central Metal Ion:
 - If the coordination complex is a cation or neutral, the name of the metal is used as is (e.g., iron, copper, cobalt).^{[4][9]}
 - If the coordination complex is an anion, the suffix "-ate" is added to the name of the metal. For some metals, their Latin names are used as the root (e.g., iron becomes ferrate, copper becomes cuprate, lead becomes plumbate).^{[2][6][10]}
- Oxidation State: The oxidation state of the central metal ion is indicated by a Roman numeral in parentheses immediately following the name of the metal.^{[2][4][5]}

Application to Hexacyanoferrate(II):

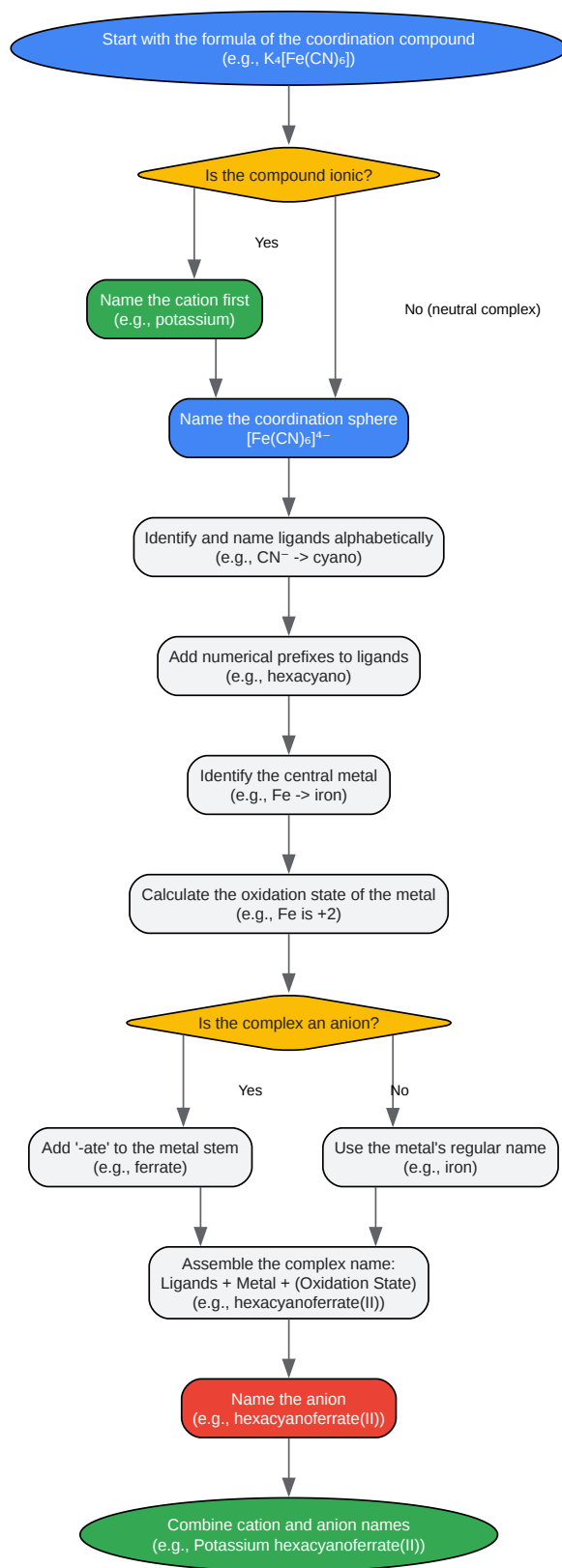
Let's apply these rules to determine the IUPAC name for the anion $[\text{Fe}(\text{CN})_6]^{4-}$.

- Identify the Components: The coordination complex has a central iron (Fe) ion and six cyanide (CN^-) ligands.
- Determine the Overall Charge: The overall charge of the complex is 4-.
- Determine the Oxidation State of the Metal:
 - Each cyanide ligand has a charge of -1.
 - Total charge from six cyanide ligands = $6 \times (-1) = -6$.
 - Let the oxidation state of iron be x.
 - $x + (-6) = -4$
 - $x = +2$. The oxidation state of iron is +2.^[11]
- Name the Ligands: The ligand is cyanide (CN^-), which is an anionic ligand, so its name becomes "cyano".^[6] Since there are six of them, the prefix "hexa-" is used, giving "hexacyano".^[3]

- Name the Central Metal: Because the complex ion is an anion (charge of 4-), the suffix "-ate" is added to the Latin root of iron ("ferr-"), resulting in "ferrate".^{[2][6]}
- Combine the Names: The ligands are named first, followed by the metal and its oxidation state in Roman numerals: hexacyanoferrate(II).

When this anion is part of a salt, such as $K_4[Fe(CN)_6]$, the cation is named first. In this case, the cation is potassium. Therefore, the full IUPAC name of $K_4[Fe(CN)_6]$ is potassium hexacyanoferrate(II).^{[1][6]}

The logical workflow for deriving the IUPAC name of a coordination compound is illustrated in the following diagram.



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Caption: Logical workflow for IUPAC nomenclature of coordination compounds.

Quantitative Data

The hexacyanoferrate(II) anion, commonly available as its potassium salt (potassium hexacyanoferrate(II) trihydrate, $K_4[Fe(CN)_6] \cdot 3H_2O$), has well-characterized physicochemical properties.

Table 1: Physicochemical Properties of Potassium Hexacyanoferrate(II)

Property	Value
Chemical Formula	$K_4[Fe(CN)_6] \cdot 3H_2O$
Molar Mass	422.39 g/mol
Appearance	Light yellow crystalline granules
Density	1.85 g/cm ³
Melting Point	70 °C (decomposes, loses water)
Boiling Point	400 °C (decomposes)
Solubility in Water	28.9 g/100 mL at 20 °C

Experimental Protocols

Industrial Synthesis of Potassium Hexacyanoferrate(II)

The industrial production of potassium hexacyanoferrate(II) is a multi-step process that starts with hydrogen cyanide, an iron(II) salt, and a source of hydroxide.

- **Reaction with Calcium Hydroxide:** Hydrogen cyanide is reacted with ferrous chloride ($FeCl_2$) and calcium hydroxide ($Ca(OH)_2$) to produce the calcium salt of hexacyanoferrate(II), $Ca_2[Fe(CN)_6]$.
- **Precipitation of a Mixed Salt:** The resulting solution is treated with potassium salts, which causes the precipitation of a mixed calcium-potassium salt, $CaK_2[Fe(CN)_6]$.
- **Formation of the Tetrapotassium Salt:** The mixed salt is then treated with potassium carbonate (K_2CO_3). This reaction precipitates calcium carbonate ($CaCO_3$) and leaves the

desired potassium hexacyanoferrate(II) in solution.

- Crystallization: The solution is concentrated and cooled to crystallize the final product, potassium hexacyanoferrate(II) trihydrate ($\text{K}_4[\text{Fe}(\text{CN})_6] \cdot 3\text{H}_2\text{O}$).

Analytical Protocol: Photometric Determination of Hexacyanoferrate(II)

This protocol describes a method for the quantitative determination of water-soluble hexacyanoferrate(II) in a sample, such as salt. The principle involves the reaction of hexacyanoferrate(II) with iron(III) ions in an acidic medium to form the intensely colored complex, Prussian Blue ($\text{Fe}_4[\text{Fe}(\text{CN})_6]_3$). The absorbance of this complex is then measured spectrophotometrically.

Reagents:

- Sulphuric Acid Solution (0.5 mol/L)
- Potassium Hydroxide Solution (0.05 mol/L)
- Fe(II)/Fe(III) Solution: Dissolve 200 g of ammonium iron(II) sulfate hexahydrate and 25 g of ammonium iron(III) sulfate dodecahydrate in water, add 100 mL of the 0.5 mol/L sulphuric acid solution, and dilute to 1000 mL.
- Potassium Hexacyanoferrate(II) Stock Solution (1 g/L): Dissolve 1.000 g of $\text{K}_4[\text{Fe}(\text{CN})_6] \cdot 3\text{H}_2\text{O}$ in water, add 5 mL of the 0.05 mol/L potassium hydroxide solution, and dilute to 1000 mL.

Procedure:

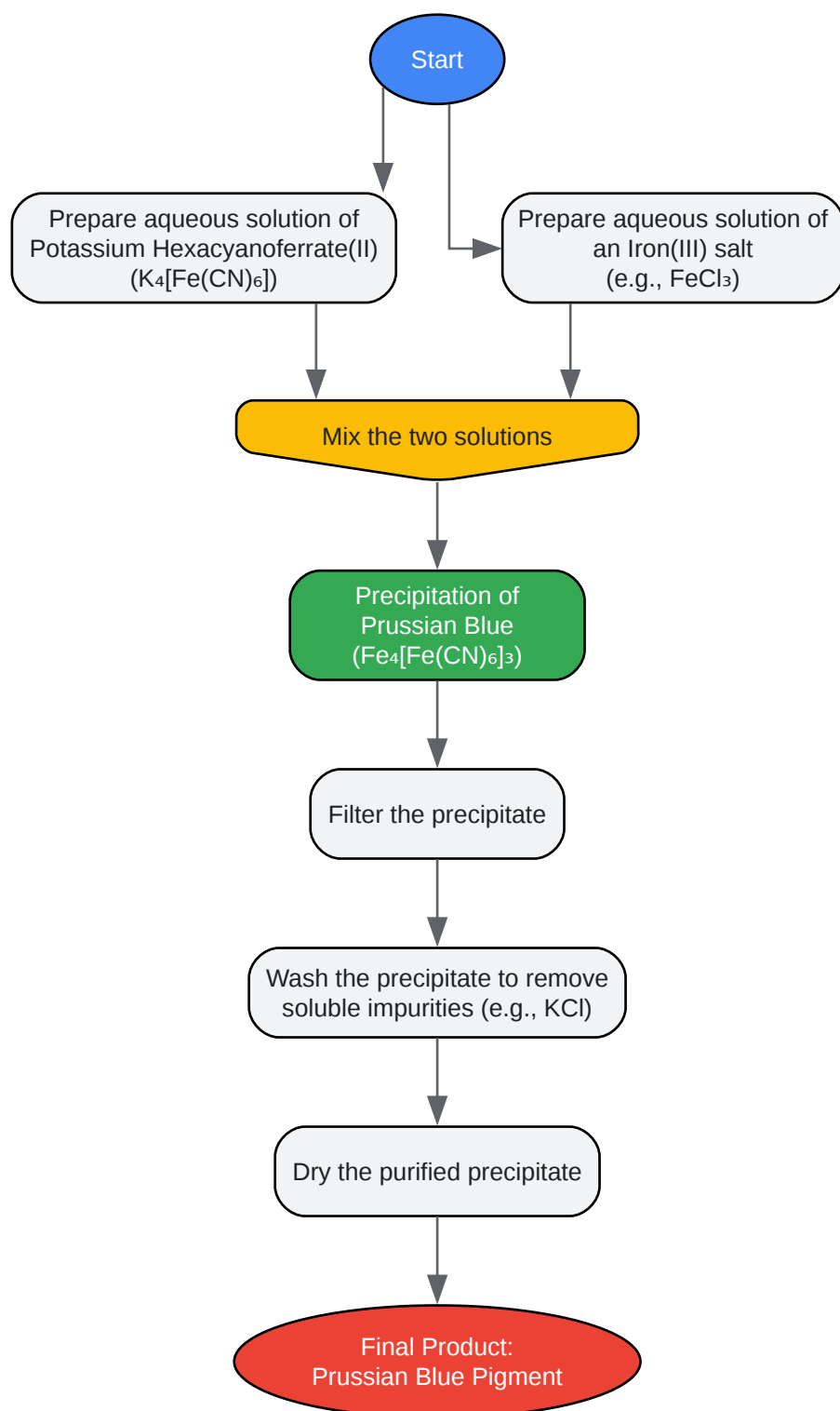
- Sample Preparation: Dissolve a known weight of the sample containing hexacyanoferrate(II) in deionized water to a specific volume (e.g., 500 mL).
- Complex Formation:
 - Take a known volume of the sample solution (e.g., 500 mL).

- Add 10 mL of the sulphuric acid solution and 25 mL of the Fe(II)/Fe(III) solution, mixing after each addition.
- Allow the solution to stand for 15 minutes for the Prussian Blue precipitate to form completely.
- Filtration and Re-dissolution:
 - Filter the solution under a vacuum through a membrane filter.
 - Wash the filter twice with 15 mL of water.
 - Transfer the filter with the precipitate into a beaker containing 10 mL of the potassium hydroxide solution to re-dissolve the Prussian Blue.
- Measurement:
 - Transfer the dissolved solution to a 100 mL volumetric flask.
 - Add reagents to reform the Prussian Blue in a controlled volume.
 - Measure the absorbance of the solution at a wavelength of approximately 700 nm using a spectrophotometer.
- Quantification: Compare the absorbance of the sample to a calibration curve prepared from standard solutions of potassium hexacyanoferrate(II) to determine the concentration.

Role in Industrial Processes and Biochemical Assays

Hexacyanoferrate(II) is not known to be a participant in endogenous biological signaling pathways. Its membrane impermeability makes it a useful tool in biochemical and cellular studies as an extracellular electron acceptor to probe for trans-plasma membrane electron transport activity.

An important industrial application of potassium hexacyanoferrate(II) is in the production of the pigment Prussian Blue. This process is a straightforward precipitation reaction.



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Caption: Industrial workflow for the production of Prussian Blue pigment.

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